5-Ethylthiophene-3-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

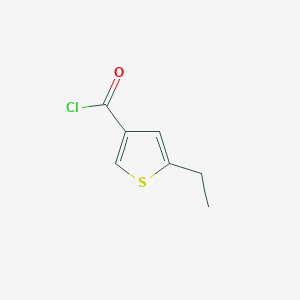

5-Ethylthiophene-3-carbonyl chloride is an organic compound with the molecular formula C₇H₇ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylthiophene-3-carbonyl chloride typically involves the chlorination of 5-ethylthiophene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to optimize yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous gases .

Chemical Reactions Analysis

Types of Reactions

5-Ethylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to 5-ethylthiophene-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidative reactions can convert the thiophene ring into sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used as reducing agents.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

Alcohols: Resulting from reduction reactions.

Sulfoxides and Sulfones: Produced via oxidation reactions.

Scientific Research Applications

Pharmaceutical Applications

5-Ethylthiophene-3-carbonyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of thiophene moieties into drug structures, which can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

In a study published by MDPI, researchers explored the synthesis of thiophene derivatives that exhibited anti-proliferative properties against tumor cells. The incorporation of this compound into these structures significantly improved selectivity and potency against cancer cell lines .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly in creating herbicides and insecticides. Its ability to form stable derivatives makes it suitable for modifying existing agrochemical frameworks.

Case Study: Herbicide Development

Research conducted on thiophene-based herbicides demonstrated that derivatives synthesized from this compound showed increased efficacy against specific weed species while maintaining a favorable safety profile for crops .

Material Science

In material science, this compound serves as a precursor for synthesizing polymers and other materials with unique electronic properties. Its incorporation into polymer matrices can enhance conductivity and thermal stability.

Case Study: Conductive Polymers

A study highlighted the use of thiophene derivatives in creating conductive polymers for electronic applications. The introduction of this compound into polymer chains resulted in improved electrical conductivity and mechanical strength .

Flavoring and Fragrance Industry

Thiophenes are known for their distinctive aromatic properties, making them valuable in the flavoring and fragrance industry. This compound can be utilized to synthesize flavor compounds that impart unique sensory characteristics to food products.

Case Study: Flavor Profile Enhancement

Research on substituted thiophenes indicated their potential use as flavoring agents due to their low toxicity and distinctive flavors. The application of this compound in flavor formulations was noted to enhance overall flavor complexity while adhering to safety standards .

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The thiophene ring can participate in π-π interactions and electron-donating effects, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

- 5-Methylthiophene-3-carbonyl chloride

- 5-Propylthiophene-3-carbonyl chloride

- 5-Butylthiophene-3-carbonyl chloride

Comparison

5-Ethylthiophene-3-carbonyl chloride is unique due to its specific ethyl substitution on the thiophene ring. This substitution affects its reactivity and physical properties compared to other similar compounds. For instance, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

5-ethylthiophene-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEDFVAQXNGHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538097 |

Source

|

| Record name | 5-Ethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95330-74-8 |

Source

|

| Record name | 5-Ethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.